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For Immediate Release

A comprehensive technical guide detailing the structural elucidation of Seragakinone A, a

complex pentacyclic metabolite isolated from a marine-derived fungus, has been compiled for

researchers, scientists, and professionals in drug development. This whitepaper focuses on the

pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in piecing together the

intricate architecture of this natural product.

Seragakinone A, with its molecular formula C₂₆H₂₆O₁₂, presents a formidable challenge in

structural determination due to its densely functionalized and stereochemically rich framework.

This guide provides an in-depth look at the experimental protocols and data interpretation that

were instrumental in assigning its complete structure.

Isolation & Initial Characterization
Seragakinone A was first isolated from the mycelium of an unidentified marine fungus

associated with the red alga Ceratodictyon spongiosum. Initial characterization through High-

Resolution Mass Spectrometry (HRMS) established the molecular formula, indicating a high

degree of unsaturation and oxygenation.
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The structural backbone of Seragakinone A was systematically assembled using a suite of

one- and two-dimensional NMR experiments. The quantitative ¹H and ¹³C NMR data, acquired

in CDCl₃, are summarized below.

Table 1: ¹H and ¹³C NMR Data for Seragakinone A in
CDCl₃
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Position δC (ppm) δH (ppm, mult., J in Hz)

1 203.5 -

2 108.3 -

3 162.2 -

4 99.4 -

4a 134.5 -

5 29.8 2.15 (m), 2.05 (m)

6 68.2 4.15 (dd, 11.5, 5.0)

6a 48.1 2.30 (m)

7 208.1 -

8 50.2 3.10 (d, 18.0), 2.95 (d, 18.0)

9 71.5 -

10 45.3 2.25 (m)

10a 85.1 -

11 75.8 4.60 (s)

11a 55.2 3.55 (s)

12 191.8 -

12a 118.8 -

12b 158.5 -

1' 72.9 -

2' 25.9 1.50 (s)

3' 26.5 1.45 (s)

OMe-3 56.5 3.90 (s)

OAc-6 170.5, 21.0 2.08 (s)
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Experimental Protocols
The successful elucidation of Seragakinone A relied on a series of meticulously executed

NMR experiments.

General NMR Spectroscopy:

Apparatus: Bruker DRX-500 or equivalent NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent, with the residual solvent

signals (δH 7.26, δC 77.0) serving as internal standards.

Temperature: All experiments were conducted at a standard probe temperature of 298 K.

1D NMR Experiments:

¹H NMR: Standard pulse programs were used to acquire proton spectra. Key parameters

included a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of

approximately 3 s.

¹³C NMR: Proton-decoupled ¹³C spectra were acquired using the zgpg30 pulse program. A

spectral width of 240 ppm and a relaxation delay of 2.0 s were typically employed.

2D NMR Experiments:

COSY (Correlation Spectroscopy): The cosygpqf pulse sequence was used to establish ¹H-

¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): The hsqcedetgpsisp2.3 pulse sequence

was optimized for one-bond ¹JCH correlations, typically set to 145 Hz, to identify directly

attached proton-carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation): The hmbcgplpndqf sequence was

employed to probe long-range ¹H-¹³C correlations. The experiment was optimized for ⁿJCH

couplings of 8 Hz to establish connectivity across quaternary carbons and heteroatoms.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect

Spectroscopy): These experiments, crucial for determining the relative stereochemistry, were
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performed with mixing times ranging from 300 to 800 ms to observe through-space

correlations between protons.

Visualizing the Elucidation Pathway
The logical flow of the structural elucidation process, from initial data acquisition to the final

proposed structure, can be visualized as follows:
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Caption: Workflow for the structural elucidation of Seragakinone A.

Assembling the Molecular Scaffold: Key 2D NMR
Correlations
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The planar structure of Seragakinone A was pieced together by analyzing key correlations in

the COSY and HMBC spectra. The diagram below illustrates the critical connections that

allowed for the assembly of the pentacyclic core.
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To cite this document: BenchChem. [Unraveling Seragakinone A: A Technical Guide to its
Structural Elucidation via NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1246695#structural-elucidation-of-seragakinone-
a-via-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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